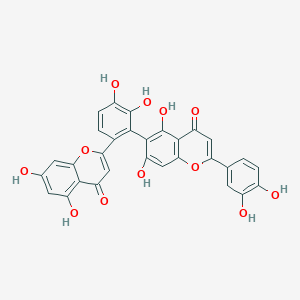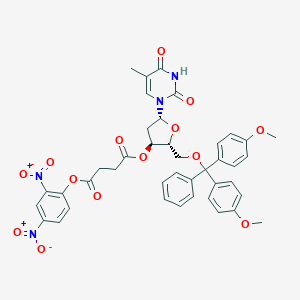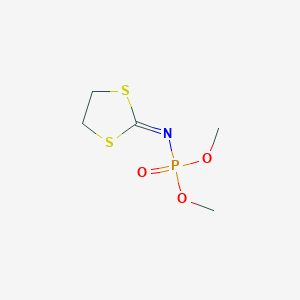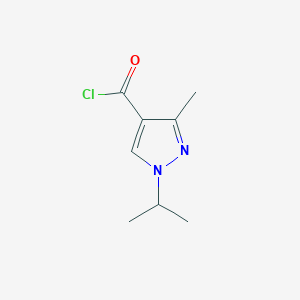![molecular formula C10H7F3N2O4S2 B045674 3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 114260-78-5](/img/structure/B45674.png)
3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide, also known as CMFDA, is a fluorescent dye used in scientific research. It is commonly used to label and track cells, as well as to study cellular processes and protein localization.
Mechanism Of Action
3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide is a fluorescent dye that is taken up by cells and covalently binds to intracellular proteins. The dye is non-toxic and does not affect cell viability or function. Once labeled with 3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide, cells can be tracked and imaged using fluorescence microscopy.
Biochemical And Physiological Effects
3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide has no known biochemical or physiological effects on cells. It is non-toxic and does not affect cell viability or function.
Advantages And Limitations For Lab Experiments
One advantage of using 3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide is its high photostability, which allows for long-term imaging of cells. 3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide is also non-toxic and does not affect cell viability or function, making it ideal for use in live cell imaging experiments. However, one limitation of 3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide is that it is not suitable for use in fixed cells, as the dye is covalently bound to intracellular proteins and cannot be removed.
Future Directions
There are several future directions for the use of 3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide in scientific research. One area of interest is the development of new labeling techniques that allow for the specific labeling of subcellular structures. Another area of interest is the use of 3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide in combination with other fluorescent dyes to study multiple cellular processes simultaneously. Additionally, the development of new imaging techniques, such as super-resolution microscopy, may allow for more detailed imaging of cells labeled with 3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide.
Synthesis Methods
3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide can be synthesized using a variety of methods, including the reaction of 3,6-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide with sodium carboxymethylthiolate and trifluoroacetic acid. The reaction yields 3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide as a white powder, which can be purified using chromatography.
Scientific Research Applications
3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide is commonly used in scientific research to label and track cells. It is often used in cell migration studies, as it allows researchers to track the movement of cells over time. 3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide is also used to study protein localization and trafficking within cells.
properties
CAS RN |
114260-78-5 |
|---|---|
Product Name |
3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Molecular Formula |
C10H7F3N2O4S2 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
2-[[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C10H7F3N2O4S2/c11-10(12,13)5-1-2-7-6(3-5)14-9(15-21(7,18)19)20-4-8(16)17/h1-3H,4H2,(H,14,15)(H,16,17) |
InChI Key |
FQQFDZXPAUNQGB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)SCC(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one](/img/structure/B45605.png)








